Benzene-1,4-diyl bis(2,4-dinitrobenzoate)
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Overview
Description
4-[(2,4-DINITROBENZOYL)OXY]PHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by the presence of multiple nitro groups attached to a benzoyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-DINITROBENZOYL)OXY]PHENYL 2,4-DINITROBENZOATE typically involves the esterification of 4-hydroxyphenyl 2,4-dinitrobenzoate with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-DINITROBENZOYL)OXY]PHENYL 2,4-DINITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoyl compounds.
Scientific Research Applications
4-[(2,4-DINITROBENZOYL)OXY]PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug-receptor interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2,4-DINITROBENZOYL)OXY]PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, altering the electronic properties of the compound. This can affect the binding affinity to enzymes or receptors, leading to changes in biological activity. The pathways involved often include oxidative stress and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrobenzoic acid
- 3,5-Dinitrobenzoic acid
- 4-Nitrobenzoic acid
- 2,4-Dinitrophenylhydrazine
- Methyl 3,5-dinitrobenzoate
Uniqueness
4-[(2,4-DINITROBENZOYL)OXY]PHENYL 2,4-DINITROBENZOATE is unique due to its dual nitrobenzoyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C20H10N4O12 |
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Molecular Weight |
498.3 g/mol |
IUPAC Name |
[4-(2,4-dinitrobenzoyl)oxyphenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C20H10N4O12/c25-19(15-7-1-11(21(27)28)9-17(15)23(31)32)35-13-3-5-14(6-4-13)36-20(26)16-8-2-12(22(29)30)10-18(16)24(33)34/h1-10H |
InChI Key |
IDHAJZKRAQRLLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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